molecular formula C13H15N3OS B8610398 8-cyclopentyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211245-66-8

8-cyclopentyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B8610398
Key on ui cas rn: 211245-66-8
M. Wt: 261.34 g/mol
InChI Key: RVOGDSIMMATYCO-UHFFFAOYSA-N
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Patent
US08987267B2

Procedure details

A mixture of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (9), (1 g, 4.2 mmol), 1.2 equivalent of cyanoacetic acid, and a catalytic amount of benzylamine was taken into acetic acid and refluxed for about 6 h. After completion of the reaction by TLC, the reaction mixture was cooled to room temperature and product precipitated from the reaction mixture. Additional product was precipitated from the reaction mixture via the addition of hexane. The resultant solid was collected, washed with saturated NaHCO3, water, and subsequently dried under vacuum. The resultant crude product (10) was recrystallized in 2-propanol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:6][C:7]2[C:12]([CH:13]=O)=[CH:11][N:10]=[C:9]([S:15][CH3:16])[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([CH2:19][C:20](O)=[O:21])#N.C(N)C1C=CC=CC=1>C(O)(=O)C>[CH:1]1([N:6]2[C:7]3[N:8]=[C:9]([S:15][CH3:16])[N:10]=[CH:11][C:12]=3[CH:13]=[CH:19][C:20]2=[O:21])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)NC1=NC(=NC=C1C=O)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction by TLC
CUSTOM
Type
CUSTOM
Details
product precipitated from the reaction mixture
CUSTOM
Type
CUSTOM
Details
Additional product was precipitated from the reaction mixture via the addition of hexane
CUSTOM
Type
CUSTOM
Details
The resultant solid was collected
WASH
Type
WASH
Details
washed with saturated NaHCO3, water
CUSTOM
Type
CUSTOM
Details
subsequently dried under vacuum
CUSTOM
Type
CUSTOM
Details
The resultant crude product (10) was recrystallized in 2-propanol

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)N1C(C=CC2=C1N=C(N=C2)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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